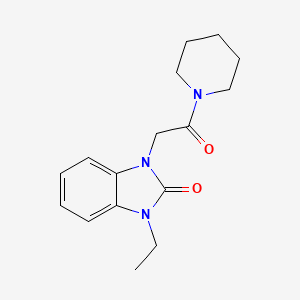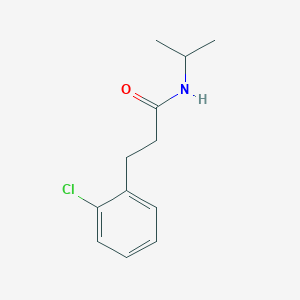![molecular formula C17H25NO2 B7514859 (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone exerts its anti-cancer effects by selectively inhibiting BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of various B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote cancer cell survival and proliferation, leading to apoptosis and growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity in normal tissues. However, further studies are needed to evaluate the safety and toxicity of this compound in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown potent anti-cancer effects in preclinical models of B-cell malignancies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for the development of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone as a therapeutic agent. One area of interest is the combination of this compound with other anti-cancer agents, such as immunomodulatory drugs (IMiDs) and checkpoint inhibitors, to enhance its anti-tumor effects. Another potential direction is the evaluation of this compound in combination with targeted therapies that inhibit other components of the B-cell receptor signaling pathway, such as PI3K inhibitors and SYK inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone involves a multistep process that starts with the reaction of 4-tert-butylphenol with 3-chloromethylpiperidine. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield the final product. The overall yield of the synthesis process is around 15%, and the purity of the final product is typically greater than 98%.
Aplicaciones Científicas De Investigación
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been extensively studied in preclinical models of B-cell malignancies, and it has shown promising results in inhibiting the growth and survival of cancer cells. In a study published in the journal Blood, this compound was shown to induce apoptosis (programmed cell death) in CLL cells and inhibit the proliferation of MCL and DLBCL cells. Another study published in Cancer Research demonstrated that this compound could enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in CLL and MCL models.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)15-8-6-14(7-9-15)16(20)18-10-4-5-13(11-18)12-19/h6-9,13,19H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUITVSERKZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)


![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)